molecular formula C10H13KO B12827325 Potassium 3-(tert-butyl)phenolate

Potassium 3-(tert-butyl)phenolate

Cat. No.: B12827325
M. Wt: 188.31 g/mol
InChI Key: BHCOQQKZCUNLMX-UHFFFAOYSA-M
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Description

Potassium 3-(tert-butyl)phenolate: (CAS No 58425-32-4) is an organic compound with the chemical formula C₁₀H₁₃KOpotassium 3-tert-butylphenolate . This compound features a phenolate anion (C₆H₅O⁻) in which the hydrogen atom of the phenolic hydroxyl group has been replaced by a potassium cation (K⁺). The tert-butyl group (tert-C₄H₉) is attached to the phenolate ring, providing steric hindrance and influencing its reactivity.

Preparation Methods

a. Synthetic Routes: One common synthetic route involves the reaction of 3-tert-butylphenol with potassium tert-butoxide in dry tetrahydrofuran (THF). The reaction proceeds as follows:

3-tert-butylphenol+potassium tert-butoxidepotassium 3-(tert-butyl)phenolate\text{3-tert-butylphenol} + \text{potassium tert-butoxide} \rightarrow \text{potassium 3-(tert-butyl)phenolate} 3-tert-butylphenol+potassium tert-butoxide→potassium 3-(tert-butyl)phenolate

b. Reaction Conditions:
  • Solvent: Dry THF
  • Temperature: Reflux (heated to boiling)
  • Duration: Approximately 1 hour

c. Industrial Production Methods: Industrial-scale production methods may vary, but the synthetic route described above provides a straightforward approach to obtaining this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The phenolate oxygen can undergo nucleophilic substitution reactions with various electrophiles.

    Base-Catalyzed Reactions: The phenolate anion can act as a base, deprotonating acidic compounds.

Common Reagents and Conditions:

    Alkyl Halides: Potassium 3-(tert-butyl)phenolate reacts with alkyl halides (e.g., methyl bromide) to form tert-butyl ethers.

    Acid Chlorides: It reacts with acid chlorides to yield phenyl esters.

    Alkylating Agents: Alkylation of the phenolate oxygen occurs under basic conditions.

Major Products:

    Tert-butyl ethers: Formed by reaction with alkyl halides.

    Phenyl esters: Produced via reaction with acid chlorides.

Scientific Research Applications

Potassium 3-(tert-butyl)phenolate finds applications in:

    Organic Synthesis: As a versatile reagent for creating new organic compounds.

    Medicinal Chemistry: It may serve as a building block for drug molecules.

    Flavor and Fragrance Synthesis: Used in the creation of aromatic compounds.

Mechanism of Action

The exact mechanism by which potassium 3-(tert-butyl)phenolate exerts its effects depends on the specific reactions it undergoes. its phenolate anion can participate in various chemical transformations, influencing biological processes or catalyzing reactions.

Comparison with Similar Compounds

While potassium 3-(tert-butyl)phenolate is unique due to its tert-butyl substituent, similar compounds include other phenolates and alkali metal derivatives.

Remember that this compound’s properties and applications are subject to ongoing research, and its significance may evolve as new findings emerge

Properties

Molecular Formula

C10H13KO

Molecular Weight

188.31 g/mol

IUPAC Name

potassium;3-tert-butylphenolate

InChI

InChI=1S/C10H14O.K/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7,11H,1-3H3;/q;+1/p-1

InChI Key

BHCOQQKZCUNLMX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)[O-].[K+]

Origin of Product

United States

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